

Application Notes and Protocols for Solriamfetol Hydrochloride in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: Solriamfetol Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **solriamfetol hydrochloride** in brain slice electrophysiology recordings. The protocols outlined below are designed to facilitate the investigation of solriamfetol's effects on neuronal activity, synaptic transmission, and network function in ex vivo brain tissue preparations.

Introduction

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1][2][3] Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the brain.[1][2][4][5] Brain slice electrophysiology offers a powerful platform to dissect the cellular and synaptic effects of solriamfetol on specific neural circuits.[6][7][8][9] By recording from individual neurons or neuronal populations within a relatively intact local circuit, researchers can elucidate the direct impact of solriamfetol on neuronal excitability, synaptic plasticity, and network oscillations.

Mechanism of Action

Solriamfetol's primary pharmacological action is the inhibition of dopamine and norepinephrine reuptake.[1][2][4] Unlike other stimulants, it does not induce the release of monoamines.[1] This dual-action mechanism is believed to be responsible for its wake-promoting effects.[1][5][10] In

in vitro studies have determined the inhibitory concentrations (IC50) of solriamfetol for human DAT and NET.^{[4][11]}

Table 1: In Vitro Pharmacology of Solriamfetol

Transporter	IC50 (μM)	Affinity (Ki, μM)
Dopamine Transporter (DAT)	2.9 ^[4]	14.2 ^[11]
Norepinephrine Transporter (NET)	4.4 ^[4]	3.7 ^[11]
Serotonin Transporter (SERT)	>100 ^[4]	81.5 ^[11]

Note: Data compiled from in vitro studies.^{[4][11]} The lower IC50 and Ki values indicate higher potency and affinity, respectively.

Experimental Applications in Brain Slice Electrophysiology

The use of solriamfetol in brain slice electrophysiology can address several key research questions:

- **Modulation of Neuronal Excitability:** Assess the effects of solriamfetol on the intrinsic firing properties of neurons in brain regions rich in dopaminergic and noradrenergic innervation, such as the prefrontal cortex, striatum, and hippocampus.
- **Synaptic Transmission and Plasticity:** Investigate how solriamfetol alters excitatory and inhibitory synaptic transmission, as well as forms of synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).^[12]
- **Network Activity:** Examine the impact of solriamfetol on spontaneous and evoked network oscillations in various frequency bands (e.g., gamma, theta).

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing whole-cell patch-clamp and field potential recordings to study the effects of solriamfetol.

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of viable brain slices for electrophysiological recordings.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Dissection tools (scissors, forceps, scalpel)[\[15\]](#)
- Vibrating microtome (vibratome)
- Carbogen gas (95% O₂ / 5% CO₂)
- Ice-cold cutting solution (see Table 2)
- Artificial cerebrospinal fluid (aCSF) (see Table 2)
- Recovery chamber
- Water bath

Procedure:

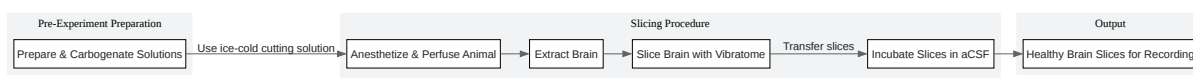
- **Prepare Solutions:** Prepare cutting solution and aCSF on the day of the experiment and continuously bubble with carbogen for at least 30 minutes prior to use.[\[13\]](#)[\[15\]](#) Chill the cutting solution to 2-4°C.
- **Anesthetize and Perfuse:** Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, perform transcatheter perfusion with ice-cold, carbogenated cutting solution until the liver is cleared of blood.[\[15\]](#)
- **Brain Extraction:** Rapidly decapitate the animal and dissect the brain.[\[15\]](#) The entire procedure should be performed quickly to maintain tissue health.

- Slicing: Mount the brain on the vibratome stage and submerge it in the ice-cold, carbogenated cutting solution. Cut slices to the desired thickness (typically 300-400 μm).^[17]
- Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-35°C for 30-60 minutes.^{[13][15]} After this initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.

Table 2: Solution Compositions

Component	Cutting Solution (in mM)	aCSF (in mM)
Sucrose	210	-
NaCl	-	125
KCl	2.5	2.5
NaH ₂ PO ₄	1.25	1.25
NaHCO ₃	26	26
Glucose	10	25
MgCl ₂	7	1
CaCl ₂	0.5	2

Note: Osmolarity should be adjusted to ~300-310 mOsm. Solutions should be continuously bubbled with 95% O₂ / 5% CO₂.



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Caption: Workflow for acute brain slice preparation.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol allows for the recording of ionic currents and membrane potential from a single neuron.^{[6][8][18][19][20]}

Materials:

- Prepared brain slices
- Recording chamber
- Microscope with DIC optics
- Micromanipulators
- Patch-clamp amplifier and digitizer
- Data acquisition software
- Borosilicate glass capillaries for pipettes
- Pipette puller
- Internal solution (see Table 3)
- **Solriamfetol hydrochloride** stock solution

Procedure:

- **Slice Transfer:** Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.^{[19][20]}
- **Pipette Fabrication:** Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
- **Cell Targeting:** Identify a healthy neuron in the brain region of interest under the microscope.
- **Patching:** Approach the neuron with the patch pipette while applying positive pressure. Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance

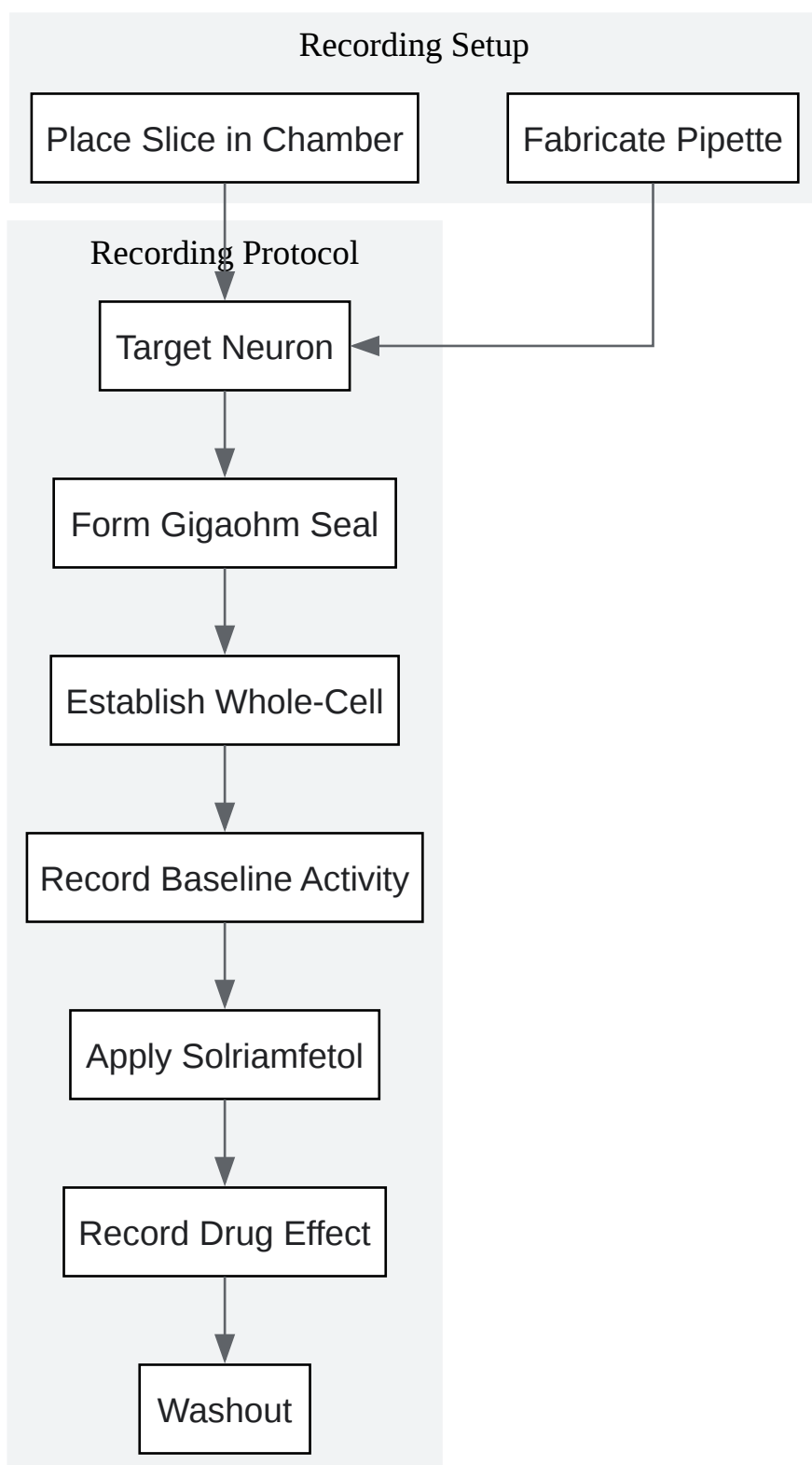
seal (GΩ seal).

- Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[\[18\]](#)
- Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections) for at least 5-10 minutes.
- Solriamfetol Application: Add solriamfetol to the perfusing aCSF at the desired concentration.
- Data Acquisition: Record the effects of solriamfetol on the neuron's properties. Wash out the drug by perfusing with regular aCSF to observe any reversal of effects.

Table 3: Example Internal Solution Compositions

Component	For Voltage-Clamp (in mM)	For Current-Clamp (in mM)
K-Gluconate	-	135
Cs-Methanesulfonate	135	-
KCl	-	10
CsCl	10	-
HEPES	10	10
EGTA	0.5	0.5
Mg-ATP	4	4
Na-GTP	0.3	0.3
Phosphocreatine	10	10

Note: Adjust pH to 7.2-7.3 with KOH or CsOH and osmolarity to ~290 mOsm.



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Caption: Workflow for whole-cell patch-clamp recording.

Protocol 3: Field Potential Recording

This protocol is used to measure the summed electrical activity of a population of neurons, such as field excitatory postsynaptic potentials (fEPSPs).[\[7\]](#)[\[17\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Prepared brain slices
- Recording chamber
- Stimulating and recording electrodes (e.g., tungsten, glass)
- Stimulus isolator unit
- Amplifier and digitizer
- Data acquisition software
- **Solriamfetol hydrochloride** stock solution

Procedure:

- **Slice and Electrode Placement:** Transfer a slice to the recording chamber. Place the stimulating electrode in a region containing the afferent fibers and the recording electrode in an area with the corresponding postsynaptic neurons (e.g., Schaffer collaterals and CA1 stratum radiatum in the hippocampus).[\[21\]](#)[\[22\]](#)
- **Input-Output Curve:** Determine the optimal stimulation intensity by generating an input-output curve.
- **Baseline Recording:** Set the stimulation intensity to elicit a response that is 30-50% of the maximum and record a stable baseline of fEPSPs for at least 20-30 minutes.
- **Solriamfetol Application:** Bath-apply solriamfetol at the desired concentration.
- **Data Acquisition:** Continue to record fEPSPs to determine the effect of solriamfetol on synaptic transmission.

- Washout: Perfuse with normal aCSF to observe if the effects are reversible.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of solriamfetol across different concentrations and experimental conditions.

Table 4: Example Data Summary for Whole-Cell Recordings

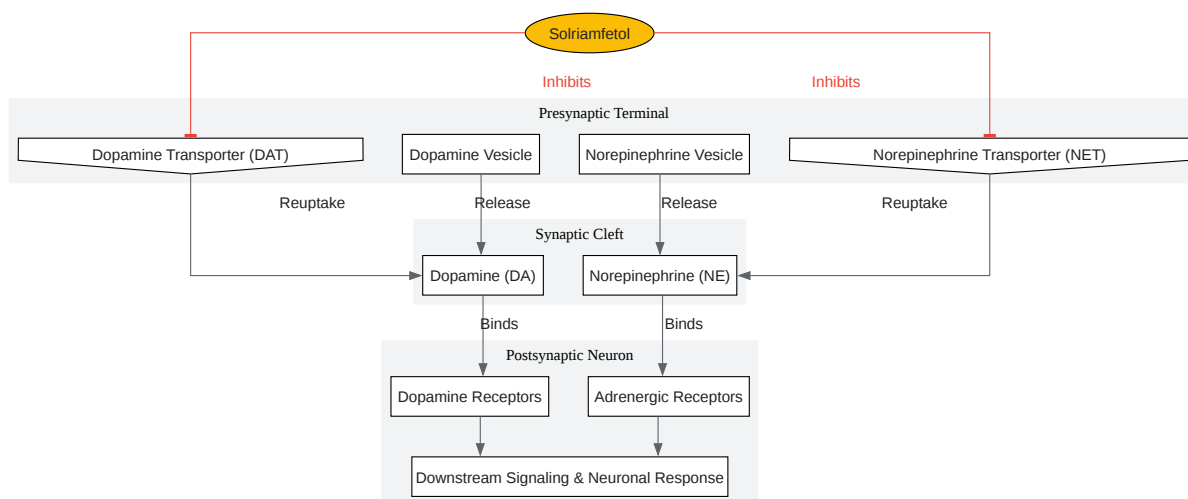
Parameter	Baseline	Solriamfetol (1 μ M)	Solriamfetol (10 μ M)	Washout
Resting Membrane Potential (mV)				
Input Resistance (M Ω)				
Action Potential Threshold (mV)				
Firing Frequency (Hz at 2x Rheobase)				
sEPSC Frequency (Hz)				
sEPSC Amplitude (pA)				

Table 5: Example Data Summary for Field Potential Recordings

Parameter	Baseline	Solriamfetol (1 μM)	Solriamfetol (10 μM)	Washout
fEPSP Slope (% of Baseline)	100%			
Fiber Volley Amplitude (% of Baseline)	100%			
Paired-Pulse Ratio				

Signaling Pathway

Solriamfetol's mechanism of action involves the blockade of DAT and NET, leading to an accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. This enhances the activation of postsynaptic dopamine and adrenergic receptors.



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Caption: Solriamfetol's mechanism of action.

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